molecular formula C26H20N2O B5040334 7,8-Dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one

7,8-Dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one

Cat. No.: B5040334
M. Wt: 376.4 g/mol
InChI Key: WYWPGAHRWQEBNN-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4,11-diazaheptacyclo[126602,1303,1105,10015,20021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one is a complex organic compound with a unique heptacyclic structure This compound is known for its intricate molecular architecture, which includes multiple fused rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one involves multiple steps, typically starting from simpler organic precursors. The synthetic route often includes cyclization reactions, where smaller ring structures are fused together to form the heptacyclic core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring high yield and purity, and implementing cost-effective processes. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, alkyl halides, solvents like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties and reactivity.

Scientific Research Applications

7,8-Dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one
  • (2S,13S)-8-Methyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one

Uniqueness

7,8-Dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one stands out due to its specific substitution pattern and the presence of dimethyl groups at positions 7 and 8. This structural variation can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications.

Properties

IUPAC Name

7,8-dimethyl-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5(10),6,8,15,17,19,21,23,25-decaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O/c1-13-11-19-20(12-14(13)2)28-25(27-19)23-21-15-7-3-5-9-17(15)22(24(23)26(28)29)18-10-6-4-8-16(18)21/h3-12,21-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWPGAHRWQEBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=N2)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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